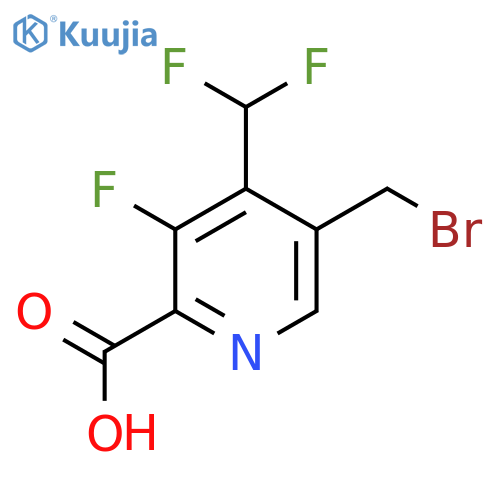

Cas no 1804373-90-7 (5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid)

1804373-90-7 structure

商品名:5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid

CAS番号:1804373-90-7

MF:C8H5BrF3NO2

メガワット:284.030011892319

CID:4884607

5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid

-

- インチ: 1S/C8H5BrF3NO2/c9-1-3-2-13-6(8(14)15)5(10)4(3)7(11)12/h2,7H,1H2,(H,14,15)

- InChIKey: HIUYHNSDZILPAP-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CN=C(C(=O)O)C(=C1C(F)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 242

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 50.2

5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029033035-500mg |

5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |

1804373-90-7 | 95% | 500mg |

$1,685.00 | 2022-04-02 | |

| Alichem | A029033035-1g |

5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |

1804373-90-7 | 95% | 1g |

$2,923.95 | 2022-04-02 | |

| Alichem | A029033035-250mg |

5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |

1804373-90-7 | 95% | 250mg |

$950.60 | 2022-04-02 |

5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

1804373-90-7 (5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid) 関連製品

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬